![molecular formula C18H13NO3 B4851848 4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid](/img/structure/B4851848.png)
4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid
Übersicht
Beschreibung
4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid, also known as KGA-2727, is a chemical compound that has gained attention in the scientific community for its potential use in treating neurological disorders.
Wirkmechanismus
4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid works by inhibiting the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in the regulation of a variety of cellular processes, including neuronal development, cell cycle progression, and apoptosis. Inhibition of GSK-3β has been shown to have neuroprotective effects and to improve cognitive function.
Biochemical and Physiological Effects:
4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain. BDNF is a protein that plays a key role in the growth and survival of neurons. It has also been shown to increase the levels of acetylcholine in the brain, a neurotransmitter that is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid in lab experiments is its specificity for GSK-3β inhibition. This allows researchers to study the effects of GSK-3β inhibition without affecting other cellular processes. However, one limitation is that 4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid has only been studied in animal models, and its effects in humans are not yet known.
Zukünftige Richtungen
Future research on 4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid could focus on its potential use in treating other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). It could also be studied in combination with other drugs to determine if it has synergistic effects. Additionally, studies could be conducted to determine the optimal dosage and duration of treatment for 4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid in humans.
In conclusion, 4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid is a chemical compound that has shown promise in treating neurological disorders. Its specificity for GSK-3β inhibition and its ability to increase BDNF levels make it an attractive candidate for further research. However, more studies are needed to determine its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid has been studied for its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of these diseases.
Eigenschaften
IUPAC Name |
(Z)-4-oxo-4-[2-(2-phenylethynyl)anilino]but-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-17(12-13-18(21)22)19-16-9-5-4-8-15(16)11-10-14-6-2-1-3-7-14/h1-9,12-13H,(H,19,20)(H,21,22)/b13-12- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHFPVVMOBYDSB-SEYXRHQNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)/C=C\C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.